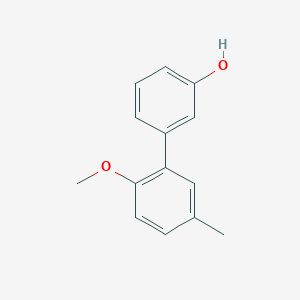

3-(2-Methoxy-5-methylphenyl)phenol

Description

The compound 3-(2-methoxy-5-methylphenyl)phenol (CAS: Not explicitly provided in evidence) is a phenolic derivative featuring a biphenyl structure with methoxy (-OCH₃) and methyl (-CH₃) substituents. For example:

- 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS: 109089-77-2) is a key intermediate in synthesizing tolterodine, a pharmaceutical agent for overactive bladder treatment .

- 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol (CAS: 124937-73-1) is its reduced alcohol counterpart, also critical in tolterodine production .

- 2-Methoxy-5-methylphenol (CAS: 1195-09-1), a simpler analog, is a monocyclic phenol with methoxy and methyl groups .

These compounds share the 2-methoxy-5-methylphenyl pharmacophore, which influences their physicochemical properties and biological activity.

Properties

IUPAC Name |

3-(2-methoxy-5-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-6-7-14(16-2)13(8-10)11-4-3-5-12(15)9-11/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMOQBAVOJBDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653586 | |

| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175976-25-6 | |

| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lactone Reduction and Diol Formation

The reductive opening of 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one (a lactone derivative) using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) yields 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol (Formula II). This diol intermediate retains the critical hydroxyl and methyl groups required for subsequent functionalization.

Key Reaction Conditions :

Selective Esterification and Etherification

The diol undergoes simultaneous esterification of the aliphatic hydroxyl group and etherification of the phenolic hydroxyl group. For example, treatment with ethanesulfonyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C forms a di-O-sulfonate intermediate. The aliphatic sulfonate is more reactive toward nucleophilic substitution than the aromatic sulfonate, enabling selective displacement with methoxide ions (CH₃O⁻) to install the methoxy group.

Example Protocol :

-

Starting Material : 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanol (4.84 g, 20 mmol)

-

Reagents : Ethanesulfonyl chloride (4.2 mL, 44 mmol), Et₃N (7.0 mL, 50 mmol)

-

Solvent : DCM (20 mL)

-

Reaction Time : 2 hours at 0°C

-

Product : 3-(2-Ethanesulfonyloxy-5-methylphenyl)-3-phenylpropyl ethanesulfonate (Yield: 88%)

Halogenation and Methoxylation

The aliphatic sulfonate is substituted with iodine using sodium iodide (NaI) in acetone, forming a primary iodide. Subsequent treatment with sodium methoxide (NaOCH₃) in methanol replaces iodine with the methoxy group. Hydrolysis of the remaining sulfonate ester under acidic conditions (e.g., aqueous HBr/acetic acid) regenerates the phenolic hydroxyl group, yielding 3-(2-methoxy-5-methylphenyl)phenol.

Critical Parameters :

-

Iodination : NaI (2 equiv), acetone, reflux, 6 hours

-

Methoxylation : NaOCH₃ (3 equiv), methanol, 25°C, 12 hours

Oxidative Coupling of Phenol Derivatives

Cross-Coupling with Electron-Rich Arenes

Phenol-phenol oxidative coupling using periodic acid (H₅IO₆) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) enables the union of 2-methoxy-4-methylphenol with another phenolic partner. This method exploits the ortho-directing effect of the methoxy group to achieve regioselective bond formation.

General Procedure :

-

Substrates : 2-Methoxy-4-methylphenol (1.0 equiv), electron-rich arene (1.5 equiv)

-

Oxidant : H₅IO₆ (1.2 equiv)

-

Solvent : HFIP/CH₃NO₂ (3:1 v/v)

-

Reaction Time : 24 hours at 25°C

Mechanistic Insight :

The reaction proceeds via single-electron oxidation of the phenol to a phenoxyl radical, which couples with the arene at the ortho position relative to the methoxy group. Steric hindrance from the methyl group directs coupling to the less hindered site.

Optimization of Oxidants and Solvents

Comparative studies show that iodine (I₂) and iodic acid (HIO₃) provide inferior yields (12–21%), while H₅IO₆ in HFIP maximizes efficiency (Table 1). HFIP’s high polarity stabilizes radical intermediates and enhances solubility of aromatic substrates.

Table 1: Oxidant Screening for Phenol-Phenol Coupling

| Oxidant | Solvent | Yield (%) |

|---|---|---|

| I₂ | CH₃CN | 21 |

| HIO₃ | CH₃CN | 12 |

| H₅IO₆ | HFIP | 48 |

| Ru(bpy)₃Cl₂ | CH₃CN (light) | 0 |

Bismuth(V)-Mediated C–O Bond Formation

Bismuth-Triflate-Catalyzed Coupling

Arylboronic acids and phenols undergo coupling in the presence of bismuth triflate (Bi(OTf)₃) to form biaryl ethers. For this compound, 3-methoxyphenylboronic acid and 5-methylcatechol react in dimethylformamide (DMF) at 80°C.

Reaction Scheme :

Conditions :

Advantages Over Traditional Methods

Bismuth-mediated reactions avoid toxic transition metals (e.g., Pd, Cu) and tolerate moisture, making them suitable for large-scale synthesis. However, regioselectivity depends on the directing groups present on the phenol.

Comparative Analysis of Methodologies

Table 2: Synthesis Routes for this compound

| Method | Key Step | Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| Multi-Step Organic | Lactone ring opening | 62–68 | High | $$ |

| Oxidative Coupling | H₅IO₆-mediated coupling | 30–48 | Moderate | $ |

| Bi(V)-Mediated | C–O bond formation | 55–60 | Low | $$ |

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

3-(2-Methoxy-5-Methylphenyl)-3-Phenylpropanoic Acid (CAS: 109089-77-2)

- Structure: Propanoic acid backbone linking a 2-methoxy-5-methylphenyl group and a phenyl ring.

- Properties: Physical State: White crystalline solid . Solubility: Soluble in DMF, DMSO, and methanol . LogP: 2.44 (indicating moderate lipophilicity) .

- Applications: Intermediate in tolterodine synthesis via reduction to propanol derivatives .

3-(2-Methoxy-5-Methylphenyl)-3-Phenylpropanol (CAS: 124937-73-1)

- Structure: Propanol derivative of the above compound.

- Properties: Synthesis: Produced by reducing the propanoic acid intermediate using agents like NaBH₄ in THF/methanol . Role: Direct precursor to tolterodine, with stereochemical variants (e.g., syn/anti isomers) influencing pharmacological activity .

2-Methoxy-5-Methylphenol (CAS: 1195-09-1)

3-Methoxy-5-Methylphenol (CAS: 3209-13-0)

- Structure: Positional isomer of 2-methoxy-5-methylphenol, with substituents at positions 3 (methoxy) and 5 (methyl).

- Properties: Molecular Weight: 138.16 g/mol . IUPAC Name: 3-Methoxy-5-methylphenol .

- Comparison: The altered substituent positions affect electronic distribution and reactivity compared to 2-methoxy-5-methylphenol.

Data Tables

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight | LogP | Solubility | Physical State |

|---|---|---|---|---|---|---|

| 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid | 109089-77-2 | C₁₇H₁₈O₃ | 270.33 | 2.44 | DMF, DMSO, MeOH | White crystalline |

| 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol | 124937-73-1 | C₁₇H₂₀O₂ | 256.34 | N/A | N/A | N/A |

| 2-Methoxy-5-methylphenol | 1195-09-1 | C₈H₁₀O₂ | 138.16 | N/A | N/A | Liquid/Solid |

| 3-Methoxy-5-methylphenol | 3209-13-0 | C₈H₁₀O₂ | 138.16 | N/A | N/A | Solid |

Key Research Findings

- Stereochemical Influence : Syn/anti isomers of propellane-urea derivatives (e.g., compounds syn-7 and anti-7 ) exhibit distinct reactivity and pharmacological profiles due to rigid scaffold effects .

- Reduction Efficiency: NaBH₄-mediated reduction of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid to propanol derivatives achieves yields of ~36%, with purity critical for downstream tolterodine synthesis .

- Regulatory Status : Derivatives like 2-naphthalenesulfonic acid (CAS: 94213-53-3) are subject to EPA reporting requirements under TSCA due to industrial significance .

Biological Activity

3-(2-Methoxy-5-methylphenyl)phenol, a compound with significant structural complexity, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl structure with methoxy and methyl substituents, contributing to its unique chemical reactivity and biological activity. Its molecular formula is CHO, and it is characterized by the following structural formula:

Antitumor Effects

Research indicates that this compound exhibits antitumor properties . In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways, which are crucial for programmed cell death.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects . It has been observed to inhibit the activation of NF-κB and MAPK signaling pathways, which are often implicated in inflammatory responses. This inhibition can lead to reduced expression of pro-inflammatory cytokines, thereby alleviating inflammation in various models.

The biological activity of this compound is primarily attributed to its ability to act as an antioxidant . It scavenges free radicals and prevents oxidative stress-induced cellular damage. Additionally, it may interact with specific enzymes or receptors that modulate cellular signaling pathways, further enhancing its therapeutic potential.

Study 1: Antitumor Activity in Breast Cancer Cells

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspases 3 and 9.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to suppress inflammation in a murine model of arthritis. Results indicated a marked decrease in joint swelling and pain scores compared to the control group.

| Treatment Group | Joint Swelling Score (mm) | Pain Score (0-10) |

|---|---|---|

| Control | 8 | 7 |

| Low Dose (10 mg/kg) | 5 | 4 |

| High Dose (50 mg/kg) | 2 | 1 |

Q & A

Basic: What are the optimal synthetic routes for 3-(2-Methoxy-5-methylphenyl)phenol, and what key reaction parameters influence yield?

The synthesis of aryl-substituted phenolic compounds like this compound typically involves coupling reactions or functional group transformations. For example, analogous azetidine derivatives are synthesized via cyclization reactions using sodium hydride as a base and dimethylformamide (DMF) as a solvent under controlled heating . Key parameters include:

- Base selection : Strong bases (e.g., NaH) promote deprotonation and cyclization.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature : Heating (~80–100°C) is critical for ring formation and minimizing side reactions.

Patents also highlight reduction steps (e.g., converting propionic acid derivatives to propanols) as a viable pathway for structurally related compounds .

Advanced: How do competing reaction pathways during synthesis lead to by-products, and what analytical strategies resolve these impurities?

Competing pathways, such as incomplete cyclization or oxidation of the phenolic group, can generate impurities. For example, azetidine derivatives may form open-chain intermediates if cyclization conditions are suboptimal . Analytical strategies include:

- HPLC-MS : To separate and identify by-products based on mass-to-charge ratios.

- NMR spectroscopy : Distinguishing regioisomers via aromatic proton splitting patterns .

- Thermogravimetric analysis (TGA) : Detecting thermal decomposition products, as demonstrated for structurally similar triazole derivatives .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm) provide distinct signatures. Methyl groups (δ ~2.3 ppm) and hydroxyl protons (broad δ ~5 ppm) confirm substitution patterns .

- IR spectroscopy : O-H stretches (~3200–3500 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) validate phenolic and methoxy groups .

- X-ray crystallography : Resolves spatial arrangement, with SHELX software widely used for refinement .

Advanced: How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

The electron-donating methoxy group (-OMe) activates the aromatic ring toward electrophilic substitution but deactivates it toward NAS. Conversely, the methyl group (-CH₃) provides steric hindrance, directing reactions to specific positions. Computational studies (e.g., DFT) can map charge distribution, predicting reactivity at the 3- and 5-positions of the phenyl ring . Experimental validation involves competitive reactions with halogenating agents or nitration .

Basic: What crystallization conditions yield high-quality single crystals for X-ray diffraction?

- Solvent selection : Use polar solvents (e.g., ethanol, acetone) for slow evaporation.

- Temperature gradient : Gradual cooling from 50°C to room temperature reduces defects.

- Hydrogen bonding : The phenolic -OH group forms robust hydrogen bonds, stabilizing crystal lattices. ORTEP-III software aids in visualizing packing motifs .

Advanced: How can computational methods predict biological interactions, and how do they align with experimental data?

- Molecular docking : Predicts binding affinities to enzymes (e.g., cyclooxygenase) using software like AutoDock.

- QSAR models : Relate substituent electronic parameters (Hammett σ) to activity trends .

- In silico toxicity : Tools like ProTox 3.0 assess acute toxicity, though experimental validation (e.g., in vivo LD₅₀) remains essential . Discrepancies often arise from solvation effects unaccounted for in simulations.

Basic: What solubility characteristics impact purification strategies?

- Polarity : Low solubility in water but high solubility in DCM or ethyl acetate facilitates liquid-liquid extraction.

- Salt formation : Hydrochloride salts (common in related compounds) improve aqueous solubility for chromatography .

Advanced: How can contradictions in reported biological activity data be resolved?

Contradictions may stem from assay conditions (e.g., pH, co-solvents) or impurity profiles. Strategies include:

- Dose-response studies : Establishing EC₅₀/IC₅₀ curves under standardized conditions.

- Meta-analysis : Comparing datasets across studies using tools like RevMan to identify outliers .

- Structural analogs : Testing derivatives to isolate the pharmacophore responsible for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.